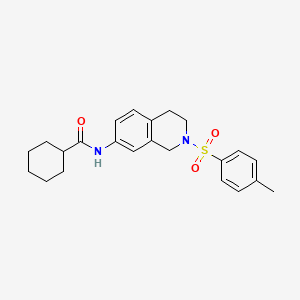

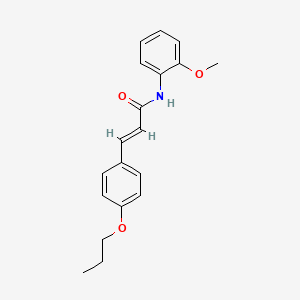

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs often involves the use of a modified Pictet–Spengler reaction . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multicomponent reaction (MCR) comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .Molecular Structure Analysis

The molecular structure of THIQ analogs is characterized by a heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ analogs often involve Knoevenagel condensation, Michael addition, and Thorpe–Ziegler reactions .科学的研究の応用

Facile Synthesis and Derivative Formation

- Synthesis of Tetrahydropyrimidoquinolines: A study by Elkholy and Morsy (2006) in "Molecules" discusses the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives using a compound similar to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide. This synthesis is important for creating novel compounds with potential pharmaceutical applications Elkholy & Morsy, 2006.

Catalysis and Heterocycle Formation

- Rhodium-Catalyzed Coupling for Heterocycles: Wu et al. (2017) in "Journal of the American Chemical Society" reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, which is relevant to the structural framework of this compound. This method has significant implications for pharmaceutical and agrochemical industries Wu et al., 2017.

Potential in Diagnostic Tools

- σ2 Receptor Ligand Development: Abate et al. (2011) in "European journal of medicinal chemistry" explored arylamide hybrids of high-affinity σ2 receptor ligands, which include structures similar to this compound. These ligands are leads for tumor diagnosis, suggesting potential applications in developing PET radiotracers Abate et al., 2011.

Applications in Organocatalysis

- Enantioselective Pictet-Spengler Reactions: Mons et al. (2014) in "The Journal of organic chemistry" describe the use of compounds structurally related to this compound in organocatalytic enantioselective Pictet-Spengler reactions. This methodology is crucial for synthesizing biologically active compounds Mons et al., 2014.

Discovery of Novel Classes of Drugs

- Negative Allosteric Modulator of Dopamine D2 Receptor: Mistry et al. (2015) in "Journal of medicinal chemistry" discovered a novel class of negative allosteric modulator of the dopamine D2 receptor using a compound similar to this compound. This finding is significant for developing new antipsychotic therapies Mistry et al., 2015.

将来の方向性

作用機序

Target of Action

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq analogs interact with their targets to exert their biological activities .

Biochemical Pathways

Thiq analogs are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

特性

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-17-7-11-22(12-8-17)29(27,28)25-14-13-18-9-10-21(15-20(18)16-25)24-23(26)19-5-3-2-4-6-19/h7-12,15,19H,2-6,13-14,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOIAWIOISFQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2725319.png)

![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)

![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)

![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)

![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725340.png)